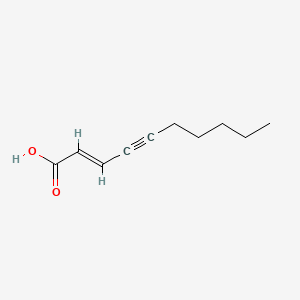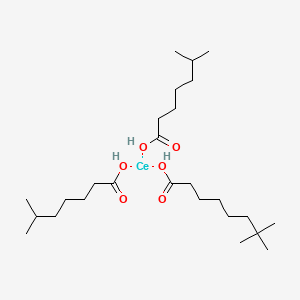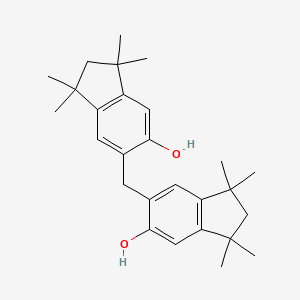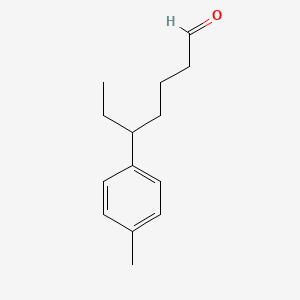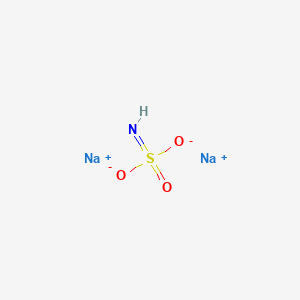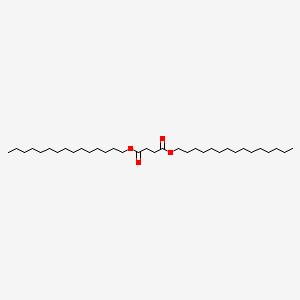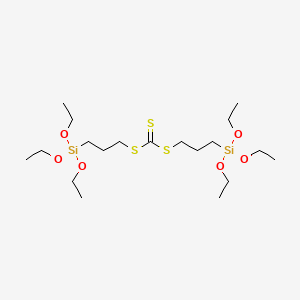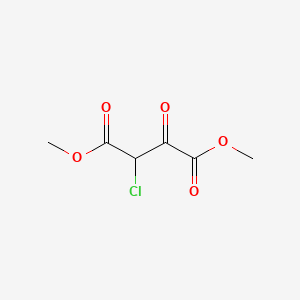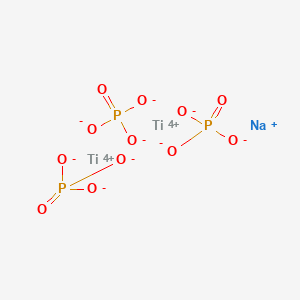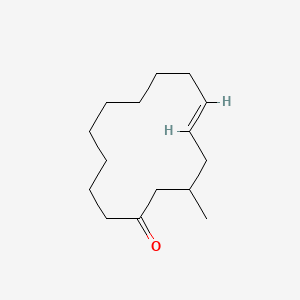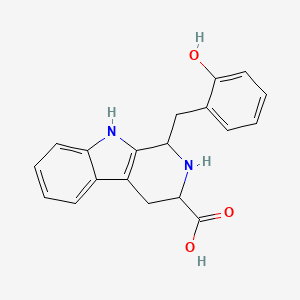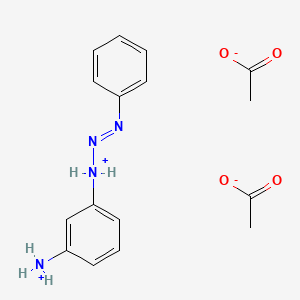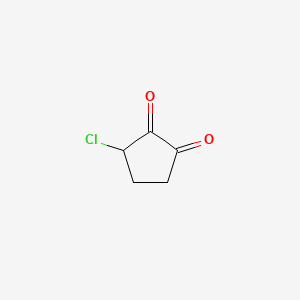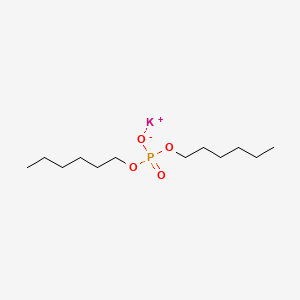
Potassium dihexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dihexyl phosphate is an organophosphate compound with the chemical formula C12H27KO4P. It is a potassium salt of dihexyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dihexyl phosphate can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with potassium hydroxide. The reaction typically involves heating phosphoric acid and hexanol in the presence of a catalyst, such as sulfuric acid, to form dihexyl phosphate. The resulting ester is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, including phosphoric acid, hexanol, and potassium hydroxide, are mixed in reactors under controlled temperatures and pressures. The product is then purified through filtration and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium dihexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dihexyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Dihexyl phosphate and potassium hydroxide.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
Potassium dihexyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of potassium dihexyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the transport of molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium dihydrogen phosphate (KH2PO4): A widely used fertilizer and buffering agent.
Dipotassium phosphate (K2HPO4): Used in food processing and as a buffering agent.
Potassium hexyl phosphate: Similar to potassium dihexyl phosphate but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chains, which provide enhanced surfactant properties compared to other potassium phosphate compounds. This makes it particularly useful in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
75641-00-8 |
|---|---|
Molecular Formula |
C12H26KO4P |
Molecular Weight |
304.40 g/mol |
IUPAC Name |
potassium;dihexyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
PWDIHJMBELMGND-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCCCCCC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


